This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. Quinazolines are characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring.
The synthesis of 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline typically involves several steps:
For instance, one method involves reacting 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one with thionyl chloride in DMF (dimethylformamide) at elevated temperatures, followed by extraction and purification steps to yield the final product with yields often exceeding 58% .
The molecular structure of 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline features:
The structural formula can be represented as follows:
This structure allows for various interactions within biological systems, enhancing its potential therapeutic effects.
The compound can participate in several chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
As an intermediate in the synthesis of Bosutinib, 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline contributes to inhibiting BCR-ABL tyrosine kinase activity. Bosutinib binds to the ATP-binding pocket of BCR-ABL, blocking its phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.
The inhibition of BCR-ABL affects critical pathways such as:
These pathways are essential for understanding how this compound can potentially influence cancer cell behavior .
The physical and chemical properties of 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 374.86 g/mol |
Purity | >95% |
Appearance | Solid (typically white or off-white) |
Solubility | Soluble in organic solvents like DMSO and DMF |
These properties are vital for its application in laboratory settings and pharmaceutical formulations.
The primary application of 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline lies in its role as an intermediate in synthesizing Bosutinib. Its applications extend to:
Quinazoline derivatives constitute a privileged scaffold in oncology drug discovery due to their exceptional capacity to selectively inhibit tyrosine kinases involved in pathological signaling pathways. The planar bicyclic quinazoline core enables precise interactions with the ATP-binding pockets of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) kinases, making it an ideal template for rational drug design. The structural versatility of the quinazoline system allows strategic substitutions at the 4, 6, and 7 positions that fine-tune receptor affinity, selectivity, and pharmacokinetic properties. These targeted inhibitors offer significant advantages over conventional chemotherapy by specifically blocking oncogenic signaling cascades while sparing healthy cells, thereby reducing systemic toxicity. The development of quinazoline-based kinase inhibitors represents a paradigm shift in precision oncology, with several agents (gefitinib, erlotinib, lapatinib) achieving clinical approval and transforming treatment outcomes for various malignancies [2] [8].
The structural optimization of quinazoline-based kinase inhibitors has followed a systematic trajectory toward enhanced potency and selectivity:
First-generation inhibitors featured simple 4-anilino substitutions but exhibited limited kinase selectivity and acquired resistance due to gatekeeper mutations. These compounds established the fundamental pharmacophore requirement: a hydrogen-bond accepting group at position 4 and hydrophobic substituents at positions 6 and 7.
Second-generation compounds incorporated irreversible Michael acceptors at position 4 to overcome resistance mutations. Simultaneously, alkoxy extensions at position 7 were developed to extend into the hydrophobic pocket II of the kinase domain. The 7-(3-morpholinopropoxy) modification in particular demonstrated improved VEGFR inhibition profiles.
Third-generation architectures optimized both position 6 and 7 substituents while introducing solubilizing groups. The critical innovation emerged with the introduction of 4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline as a versatile intermediate. This compound integrates three strategic modifications:
Table 1: Structural Evolution of 4-Anilinoquinazoline Kinase Inhibitors
Generation | Position 4 | Position 6 | Position 7 | Representative Compound |
---|---|---|---|---|
First | Anilino | H/H | H/Cl | PD153035 |
Second | Acrylamide | OCH₃ | Morpholinopropoxy | Afatinib |
Third | Cl (Reactive) | OCH₃ | [3-(4-Methylpiperazin-1-yl)propoxy] | Key Intermediate |
The transition to chlorine at position 4 provided a superior leaving group for nucleophilic substitution compared to earlier alkoxy groups, enabling efficient synthesis of diverse anilino derivatives. Meanwhile, the 4-methylpiperazine moiety significantly enhanced water solubility—a critical limitation of earlier hydrophobic inhibitors—without compromising kinase binding affinity. This structural evolution addressed the dual challenges of synthetic versatility and drug-like properties, positioning this quinazoline derivative as a cornerstone in kinase inhibitor development [1] [2] [8].
The molecular architecture of 4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline embodies a sophisticated integration of complementary chemical features that collectively define its significance as a privileged pharmacophore core:
Position 4 (Chloro substituent): The chlorine atom serves as both a hydrogen bond acceptor and an excellent leaving group for nucleophilic aromatic substitution. This dual functionality enables efficient derivatization with diverse aniline moieties that confer kinase selectivity. The chlorine's moderate electronegativity (Pauling scale: 3.16) creates an electron-deficient center that facilitates displacement while maintaining ring stability—a significant improvement over labile 4-fluoro analogs.
Position 6 (Methoxy group): The 6-methoxy substituent occupies a critical spatial position within the kinase hydrophobic pocket I. This group's conformational rigidity restricts rotation around the C6-O bond, optimally positioning the methoxy oxygen for hydrogen bonding with conserved threonine residues (e.g., Thr766 in EGFR). Additionally, the methyl group provides hydrophobic stabilization through van der Waals interactions with aliphatic amino acid side chains.
Position 7 (3-(4-Methylpiperazin-1-yl)propoxy chain): This solubilizing extension represents a masterstroke of molecular design. The propoxy linker positions the terminal 4-methylpiperazine moiety to access solvent-exposed regions of the kinase domain. The piperazine nitrogen (pKa = 7.63 ± 0.10) remains partially protonated at physiological pH, enhancing aqueous solubility while the methyl group moderates basicity to prevent excessive plasma protein binding. The chain's flexibility allows adaptive binding to both EGFR and VEGFR isoforms, explaining the broad utility of this intermediate in developing multi-targeted kinase inhibitors.
Table 2: Pharmacophore Features of the Quinazoline Core
Structural Element | Key Properties | Role in Kinase Inhibition | Molecular Parameters |
---|---|---|---|
Quinazoline Core | Planar bicyclic system | ATP-mimetic scaffold | Dipole moment: 5.2 D |
4-Chloro substituent | σₚ = 0.23, Leaving group ability | Displacement site for aniline pharmacophores | Bond length: 1.73Å |
6-Methoxy group | Conformationally restricted | Hydrophobic pocket I binding | Torsion angle: 0°-15° |
7-[3-(4-Methylpiperazin-1-yl)propoxy] | pKa = 7.63 ± 0.10 | Solubility enhancement & solvent-pocket access | LogP contribution: -1.2 |
The compound's physicochemical profile—molecular weight (350.84 g/mol), calculated density (1.220 ± 0.06 g/cm³), and balanced lipophilicity (predicted LogP ≈ 2.1)—aligns with Lipinski's criteria for drug-likeness. Thermal stability is evidenced by its high boiling point (503.3 ± 50.0 °C), which facilitates synthetic manipulation under various reaction conditions. These attributes collectively establish this quinazoline derivative as a multipurpose pharmacophore core that enables efficient structure-activity relationship exploration while maintaining favorable drug-like properties. Its synthesis represents a pivotal step in developing clinically effective kinase inhibitors with optimized target engagement profiles and pharmacokinetic behavior [1] [2] [3].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: